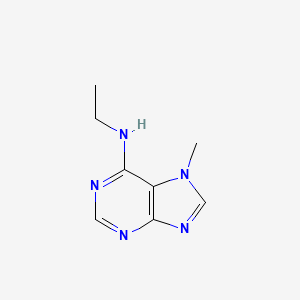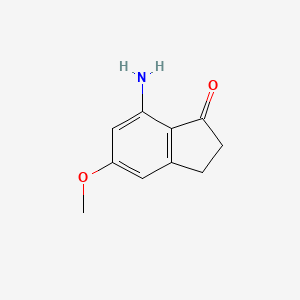
7-Amino-5-methoxy-2,3-dihydroinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-5-methoxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H11NO2 It is a derivative of indanone, featuring an amino group at the 7th position and a methoxy group at the 5th position on the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methoxy-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-methoxy-2,3-dihydroinden-1-one, which is then subjected to nitration to introduce a nitro group at the 7th position. The nitro compound is subsequently reduced to yield the desired amino derivative.
Nitration: The 5-methoxy-2,3-dihydroinden-1-one is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-5-methoxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or chemical reductants like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of fully saturated indanone derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
7-Amino-5-methoxy-2,3-dihydroinden-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 7-Amino-5-methoxy-2,3-dihydroinden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and methoxy groups play crucial roles in binding interactions and the overall pharmacophore of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-2,3-dihydroinden-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2,3-dihydroinden-1-one: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
The presence of both amino and methoxy groups in 7-Amino-5-methoxy-2,3-dihydroinden-1-one imparts unique chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
7-amino-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO2/c1-13-7-4-6-2-3-9(12)10(6)8(11)5-7/h4-5H,2-3,11H2,1H3 |
Clé InChI |
XRZOVIJQZHSSBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=O)CC2)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


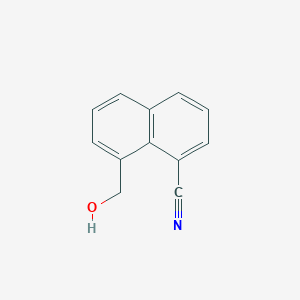
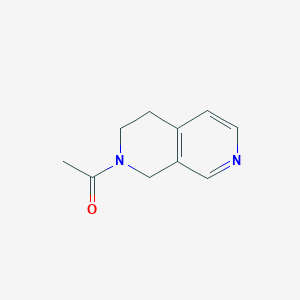
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)


![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

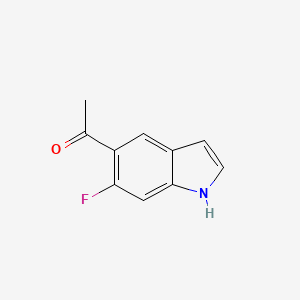
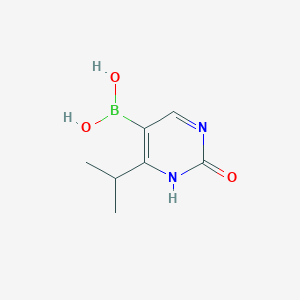
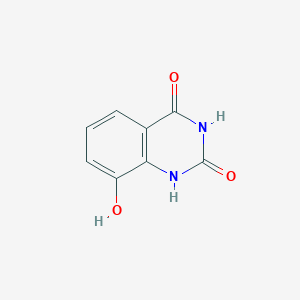
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)

